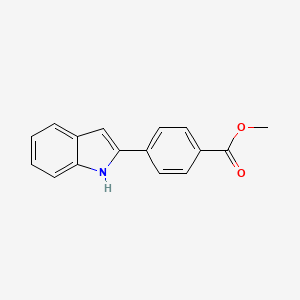

Methyl 4-(1H-indol-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1H-indol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPCCNBTEKIKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466962 | |

| Record name | Methyl 4-(1H-indol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485321-10-6 | |

| Record name | Methyl 4-(1H-indol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 4-(1H-indol-2-yl)benzoate

An In-Depth Technical Guide to Methyl 4-(1H-indol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound featuring a core indole scaffold linked at the 2-position to a methyl benzoate moiety. This structure belongs to the 2-arylindole class, a group recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The indole nucleus is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and functional materials.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and chemical reactivity of this compound. It serves as a technical resource for researchers leveraging this and similar scaffolds in drug discovery and materials science, offering both foundational data and field-proven insights into its application.

Nomenclature and Structural Identification

While comprehensive experimental data for this exact molecule is not consolidated in a single public source, its identity is unambiguously defined by its structure. This guide synthesizes information from established chemical principles and data from closely related analogs.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₁₃NO₂

-

Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

-

InChI Key: (Predicted) YHQRMIMRSPJYEG-UHFFFAOYSA-N

Structure:

(A representative image would be placed here)

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties. Experimental values should be determined for confirmation.

| Property | Value | Source/Method |

| Molecular Weight | 251.28 g/mol | Calculated |

| CAS Number | Not assigned or readily available. Similar structures exist. | N/A |

| Appearance | Predicted: White to off-white or pale yellow solid. | Based on analogs like 2-phenylindole.[4] |

| Melting Point | Not reported. Estimated to be in the range of 150-200 °C. | Based on related 2-arylindoles. |

| Boiling Point | Not reported. Expected to be >300 °C at atmospheric pressure. | Estimation |

| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Methanol). | General chemical principles |

| logP (o/w) | ~3.5-4.0 | Predicted |

Synthesis and Mechanistic Insight: The Larock Indole Synthesis

The construction of the 2-arylindole scaffold can be efficiently achieved through several modern synthetic methodologies. The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that directly forms the indole ring from an ortho-haloaniline and a disubstituted alkyne.[5][6][7] This method is chosen for its versatility, relatively mild conditions, and broad substrate scope.[8]

Proposed Synthetic Protocol: Larock Annulation

This protocol describes the synthesis of this compound from 2-iodoaniline and methyl 4-ethynylbenzoate.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base such as K₂CO₃ (Potassium carbonate, 2.5 equivalents).

-

Reagent Addition: Add 2-iodoaniline (1.0 equivalent) and methyl 4-ethynylbenzoate (1.2 equivalents) to the flask.

-

Solvent and Additives: Add a suitable anhydrous solvent, such as DMF (N,N-Dimethylformamide) or Dioxane. Add LiCl (1.0 equivalent), which is often crucial for the reaction's efficiency by facilitating the reductive elimination step.[6]

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

-

Causality and Mechanistic Rationale

The choice of reagents is critical for success. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodoaniline.

-

Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory insertion.

-

Intramolecular Annulation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, forming a six-membered palladacycle.

-

Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole C2-C3 bond, yielding the final product.

The base (K₂CO₃) is essential for neutralizing the acid generated during the cycle and facilitating the cyclization step. The ligand (PPh₃) stabilizes the palladium catalyst, preventing its decomposition and modulating its reactivity.

Workflow Visualization

Caption: Workflow for the Larock Indole Synthesis.

Spectral Characterization (Predicted)

For unambiguous identification, NMR and Mass Spectrometry are essential. The following are predicted spectral data based on the analysis of 2-phenylindole and related structures.[4][9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-9.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift can be highly dependent on solvent and concentration.

-

δ ~8.10 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring ortho to the ester group.

-

δ ~7.75 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring meta to the ester group.

-

δ ~7.65 ppm (d, J ≈ 7.8 Hz, 1H): Aromatic proton at the C7 position of the indole ring.

-

δ ~7.40 ppm (d, J ≈ 8.1 Hz, 1H): Aromatic proton at the C4 position of the indole ring.

-

δ ~7.10-7.20 ppm (m, 2H): Overlapping signals for the aromatic protons at the C5 and C6 positions of the indole ring.

-

δ ~6.80 ppm (s, 1H): Proton at the C3 position of the indole ring.

-

δ 3.95 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~167.0 ppm: Carbonyl carbon of the ester.

-

δ ~137-140 ppm: Quaternary carbons (Indole C2, Benzoate C1).

-

δ ~120-135 ppm: Aromatic CH carbons of both rings.

-

δ ~111.0 ppm: Indole C7.

-

δ ~101.0 ppm: Indole C3.

-

δ ~52.5 ppm: Methyl carbon of the ester.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated for C₁₆H₁₄NO₂⁺: 252.10.

-

[M+Na]⁺: Calculated for C₁₆H₁₃NNaO₂⁺: 274.08.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the electron-rich indole nucleus, the ester group, and the connecting aromatic rings.[11][12]

-

Indole N-H Reactivity: The indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation at the N1 position.[13]

-

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of reaction for electrophiles (e.g., in Vilsmeier-Haack or Mannich reactions).[13][14] If the N1 and C3 positions are blocked, substitution can occur on the benzene portion of the indole core.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This provides a handle for further functionalization, such as amide coupling.

-

Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at C3, and the benzene ring can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[15][16][17]

Reaction Pathway: N-Alkylation

Caption: General pathway for N-alkylation of the indole core.

Applications in Research and Drug Development

The 2-arylindole scaffold is of significant interest to the pharmaceutical industry. Its structural rigidity and electronic properties make it an ideal framework for designing inhibitors, agonists, or antagonists for various biological targets.

-

Anticancer Agents: Numerous 2-arylindole derivatives have demonstrated potent anticancer activity by targeting mechanisms such as tubulin polymerization, protein kinases, and apoptosis induction.[1][3][18] The ability to functionalize both the indole and the appended aryl ring allows for fine-tuning of activity and selectivity.

-

Antimicrobial and Antifungal Activity: The indole nucleus is present in many natural antimicrobial compounds. Synthetic derivatives are actively being explored as novel antibacterial and antifungal agents.[1]

-

CNS and Receptor Modulation: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable template for developing drugs targeting central nervous system (CNS) receptors.

-

Material Science: The conjugated π-system of 2-arylindoles gives them interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Safety, Handling, and Storage

Specific toxicology data for this compound is not available. Standard laboratory precautions for handling novel organic compounds should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. scribd.com [scribd.com]

- 9. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Indole - Wikipedia [en.wikipedia.org]

- 14. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of [2,3]-fused indole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Methyl 4-(1H-indol-2-yl)benzoate: A Predictive and Methodological Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Methyl 4-(1H-indol-2-yl)benzoate, a molecule combining the indole nucleus with a methyl benzoate moiety, represents a compound of significant interest for structure-based drug design. A definitive understanding of its three-dimensional conformation and intermolecular interactions at the atomic level, as provided by single-crystal X-ray diffraction, is crucial for predicting its binding affinity to biological targets and guiding further synthetic modifications.

As of the date of this guide, a complete, published crystal structure of this compound is not available in publicly accessible crystallographic databases. This document therefore serves a dual purpose: first, to provide a predictive analysis of the molecule's likely structural characteristics based on crystallographic data from closely related analogues; and second, to offer a comprehensive, field-proven methodological workflow for its synthesis, crystallization, and ultimate structure determination. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to elucidate the crystal structure of this and similar high-value compounds.

Introduction: The Significance of the Indole-Benzoate Scaffold

The fusion of an indole ring with an aromatic ester creates a molecular architecture with significant potential in drug discovery. The indole component, often referred to as a "privileged scaffold," is known to interact with a wide array of biological receptors and enzymes.[2][3] Its ability to participate in hydrogen bonding (via the N-H group), pi-pi stacking, and hydrophobic interactions is fundamental to its biological activity.[4] The methyl benzoate portion introduces a polar ester group that can act as a hydrogen bond acceptor, while the phenyl ring provides an additional site for aromatic interactions.

The precise spatial relationship between these two key pharmacophores—the indole and the benzoate rings—is a critical determinant of the molecule's overall shape and its ability to fit into a target's binding pocket. The dihedral angle between the two rings, the planarity of the indole system, and the conformation of the methyl ester group are key structural questions that only a crystal structure analysis can definitively answer.

Synthesis and Crystallization: A Practical Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step in structure determination. The following protocols are based on established synthetic routes for similar 2-arylindoles and standard crystallization techniques.

Proposed Synthesis Protocol

The synthesis of 2-arylindoles can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a prominent and efficient route.[5][6] A reliable approach for synthesizing the title compound is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for this compound

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-bromo-1H-indole (1.0 eq), methyl 4-(boronic acid)benzoate (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality Behind Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance in Suzuki couplings.

-

Base and Solvent System: The combination of K₂CO₃ and a dioxane/water system is a standard, robust condition that facilitates the catalytic cycle without promoting significant side reactions.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst and boronic acid reagent.

Crystallization Strategy

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice.

Experimental Protocol: Growing Single Crystals

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: This is often the most successful method.

-

Liquid-Vapor: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Solid-Vapor: Place the solid compound in a small vial and place this inside a larger, sealed chamber containing a solvent in which the compound is sparingly soluble (e.g., methanol). The solvent vapor will slowly solvate and then precipitate the compound as crystals.

-

Trustworthiness through Self-Validation: The success of crystallization is validated by the outcome: the formation of well-defined, non-twinned crystals with sharp edges, suitable for diffraction. The process is often iterative, requiring fine-tuning of solvents, concentrations, and temperatures.

X-Ray Diffraction and Structure Determination Workflow

Once suitable crystals are obtained, the following workflow is employed to determine the molecular and crystal structure.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

-

Crystal Mounting: A high-quality single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.[5]

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data, typically using "direct methods."

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.[5] Hydrogen atoms are often located in the difference Fourier map and refined isotropically.[5]

-

Validation: The final structure is validated using software like checkCIF to ensure its geometric and crystallographic sensibility.

Predictive Structural Analysis

While the definitive structure awaits experimental determination, we can predict key features by analyzing the crystal structures of analogous compounds. The structure of Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate provides an excellent reference point.[5]

Molecular Geometry and Conformation

The core of this compound consists of two planar ring systems: the indole and the phenyl ring of the benzoate group. The most significant conformational variable is the dihedral angle between these two rings.

-

Dihedral Angle: In the related 3-yl substituted indole, the dihedral angle between the benzene ring and the indole ring system is 22.5(3)°.[5] It is highly probable that the dihedral angle in the 2-yl isomer will also be non-zero, reflecting a twist between the two aromatic systems to relieve steric strain. This twist is a critical parameter for computational docking studies.

-

Ester Group Conformation: The methyl ester group is expected to be nearly coplanar with the attached benzene ring to maximize conjugation.

Caption: Key Conformational Features of the Title Compound.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by the intermolecular forces the molecule can exert.

-

N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. The most likely acceptor is the carbonyl oxygen of the ester group from a neighboring molecule. This interaction could lead to the formation of infinite chains or dimeric structures, which are common motifs in crystal engineering.

-

C-H···O Interactions: Weaker C-H···O interactions, involving aromatic C-H donors and the ester oxygen atoms, are also anticipated to play a role in stabilizing the crystal lattice.[5]

-

π-π Stacking: The planar indole and benzene rings are prime candidates for π-π stacking interactions. These interactions, where the aromatic rings pack face-to-face or offset, will be crucial in defining the three-dimensional architecture of the crystal. In a related complex indole derivative, π–π stacking interactions were observed with an interplanar spacing of 3.301 (2) Å.[7]

Predicted Crystallographic Data Summary

Based on the analysis of similar structures, a hypothetical summary of the crystallographic data is presented below. This table serves as an educated prediction and a template for the data that would be obtained from an actual experiment.

| Parameter | Predicted Value / Type | Rationale / Reference |

| Chemical Formula | C₁₆H₁₃NO₂ | From molecular structure |

| Molecular Weight | 251.28 g/mol | From molecular structure |

| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules[5][8] |

| Space Group | P2₁/c or Pca2₁ | Common centrosymmetric/non-centrosymmetric space groups[4][5] |

| a (Å) | 10 - 20 | Based on typical cell dimensions for this size molecule[5][8] |

| b (Å) | 5 - 10 | Based on typical cell dimensions for this size molecule[5][8] |

| c (Å) | 15 - 35 | Based on typical cell dimensions for this size molecule[5][8] |

| β (°) | ~90-115 (if Monoclinic) | Typical for monoclinic systems[5] |

| V (ų) | 1300 - 2700 | Based on typical cell volumes[5][8] |

| Z | 4 or 8 | Number of molecules in the unit cell[5][8] |

| Temperature (K) | 100 - 120 | Standard for data collection to reduce thermal motion[5] |

| R-factor (R₁) | < 0.05 | Target value for a well-refined structure[5] |

| wR₂ | < 0.12 | Target value for a well-refined structure[5] |

Conclusion for Drug Development Professionals

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. The predictive analysis, grounded in the structures of closely related compounds, suggests a non-planar conformation with a distinct dihedral angle between the indole and benzoate rings. The crystal packing is expected to be dominated by strong N-H···O hydrogen bonds and π-π stacking interactions. Understanding these structural nuances is paramount for computational chemists performing docking simulations and for medicinal chemists designing next-generation analogues with improved potency and selectivity. The provided protocols offer a clear, actionable path for researchers to obtain the critical crystallographic data needed to accelerate structure-activity relationship (SAR) studies and advance drug discovery programs based on this promising scaffold.

References

- 1. Compound methyl 4-chloro-3-[2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamido]benzoate -... [chemdiv.com]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 7. (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Methyl 4-(1H-indol-2-yl)benzoate derivatives.

An In-Depth Technical Guide to the Biological Activity of Methyl 4-(1H-indol-2-yl)benzoate Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with a specific class of these compounds: this compound derivatives. While this document centers on this core structure, the insights and data presented are synthesized from extensive research on the broader class of 2-aryl-indole derivatives, which share fundamental structural and mechanistic characteristics. We will explore their significant potential as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition, and delve into their secondary anti-inflammatory and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and an analysis of the structure-activity relationships that govern the efficacy of these promising therapeutic candidates.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in biologically active molecules.[3][4] Its unique electronic properties and its ability to form key hydrogen bonds, hydrophobic, and π-π stacking interactions allow it to bind with high affinity to a diverse range of biological targets.[5] This versatility has led to the development of numerous indole-based drugs with applications ranging from anti-inflammatory agents like Indomethacin to anticancer therapies such as Sunitinib.[2][3][5] The this compound framework serves as a strategic starting point for creating libraries of derivatives, where modifications to the indole nitrogen, the phenyl ring, or the ester group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis Strategy

The synthesis of 2-aryl-indole derivatives, including the this compound core, can be achieved through several established synthetic routes. One of the most classic and adaptable methods is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone. For this specific scaffold, the starting material would be a hydrazone formed from phenylhydrazine and 1-(4-(methoxycarbonyl)phenyl)ethanone.

Below is a conceptual workflow for the synthesis of the core scaffold.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(1H-indol-2-yl)benzoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The indole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of biologically active compounds with therapeutic applications ranging from oncology to neurobiology.[1][2][3][4] Its remarkable versatility stems from its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[2] While the broader family of indole derivatives has been extensively studied, the specific compound, Methyl 4-(1H-indol-2-yl)benzoate, remains an enigmatic entity within the scientific literature. Its precise mechanism of action has not been explicitly detailed, presenting both a challenge and an opportunity for novel drug discovery.

This technical guide is crafted not as a static review of established facts, but as a proactive research framework. It is designed to empower researchers to systematically investigate the pharmacological properties of this compound. We will begin by examining the known bioactivities of structurally related indole-benzoate compounds to formulate a primary hypothesis regarding its mechanism of action. Subsequently, a comprehensive, multi-tiered experimental plan will be detailed, providing the methodological rigor necessary to test this hypothesis and uncover the compound's therapeutic potential. This document serves as a roadmap for discovery, grounded in established scientific principles and geared towards practical application in the laboratory.

Part 1: Hypothesis Formulation - Learning from Molecular Neighbors

Given the absence of direct mechanistic data for this compound, our initial step is to draw logical inferences from structurally analogous compounds. The fusion of an indole ring with a benzoate moiety suggests several potential biological targets. Notably, derivatives of (1H-Indol-6-yl)methyl benzoate have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a promising target in cancer metabolism.[5][6] Additionally, various indole derivatives have been shown to possess antimicrobial, antiviral, and anti-inflammatory properties.[1][7]

Therefore, we propose the primary hypothesis that This compound functions as a modulator of cellular metabolism, potentially through the inhibition of mitochondrial oxidative phosphorylation, leading to cytotoxic effects in cancer cells. A secondary hypothesis is that the compound may exhibit antimicrobial or anti-inflammatory activity. This guide will primarily focus on investigating the primary, anti-cancer hypothesis.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

The following experimental workflow is designed to systematically test our primary hypothesis. Each phase builds upon the findings of the previous one, creating a self-validating cascade of inquiry.

Phase 1: Initial Screening and Target Identification

The initial phase aims to confirm the biological activity of this compound and narrow down the potential cellular processes it affects.

Experimental Protocol 1: Broad-Spectrum Cytotoxicity Screening

-

Objective: To determine the cytotoxic effects of this compound across a panel of human cancer cell lines and a non-cancerous control cell line.

-

Methodology:

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in their respective recommended media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

-

-

Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would indicate cancer-specific cytotoxicity and warrant further investigation.

Experimental Protocol 2: Apoptosis vs. Necrosis Assay

-

Objective: To determine the mode of cell death induced by this compound.

-

Methodology:

-

Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Causality and Interpretation: A significant increase in the Annexin V-positive cell population would suggest that the compound induces apoptosis, a programmed and controlled form of cell death often targeted by anti-cancer therapies.

Table 1: Hypothetical Initial Screening Data

| Cell Line | Type | IC50 (µM) at 48h |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.1 |

| HCT116 | Colon Cancer | 6.5 |

| HEK293 | Non-cancerous | > 50 |

Phase 2: Investigating the Mitochondrial Connection

Based on our primary hypothesis, this phase will directly probe the effect of this compound on mitochondrial function.

Experimental Protocol 3: Measurement of Mitochondrial Respiration

-

Objective: To assess the impact of the compound on the oxygen consumption rate (OCR), a key indicator of oxidative phosphorylation.

-

Methodology:

-

Cell Seeding: Seed a sensitive cancer cell line onto a Seahorse XF Cell Culture Microplate.

-

Treatment: Treat the cells with this compound at various concentrations for a short duration (e.g., 1-2 hours).

-

Seahorse XF Analysis: Perform a Seahorse XF Cell Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Causality and Interpretation: A dose-dependent decrease in basal and ATP-linked respiration would strongly support the hypothesis that the compound inhibits mitochondrial oxidative phosphorylation.

Experimental Protocol 4: Mitochondrial Membrane Potential Assay

-

Objective: To determine if the compound disrupts the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial health and function.

-

Methodology:

-

Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration.

-

Staining: Stain the cells with a potentiometric dye such as JC-1 or TMRE.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.

-

-

Causality and Interpretation: A shift from red to green fluorescence (with JC-1) or a decrease in TMRE fluorescence would indicate a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and a common consequence of OXPHOS inhibition.

Diagram 1: Proposed Experimental Workflow for Mechanistic Investigation

Caption: A phased approach to elucidate the mechanism of action.

Phase 3: Target Deconvolution and Validation

If the results from Phase 2 strongly implicate mitochondrial dysfunction, the final phase will aim to identify the specific molecular target of this compound.

Experimental Protocol 5: Isolated Mitochondrial Complex Assays

-

Objective: To determine which of the five electron transport chain (ETC) complexes is directly inhibited by the compound.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a sensitive cancer cell line or animal tissue.

-

Complex Activity Assays: Use commercially available kits to measure the enzymatic activity of each individual ETC complex (Complex I-V) in the presence and absence of this compound.

-

-

Causality and Interpretation: A specific and dose-dependent inhibition of one or more of the ETC complexes will provide direct evidence of the molecular target within the mitochondria.

Experimental Protocol 6: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to its putative target protein in a cellular context.

-

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein identified in the previous experiment.

-

-

Causality and Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift to a higher melting temperature for the target protein in the presence of the compound would confirm direct physical interaction.

Diagram 2: Hypothesized Signaling Pathway of this compound

Caption: Proposed apoptotic pathway initiated by mitochondrial inhibition.

Part 3: Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently and effectively characterize this novel compound. The proposed experiments are designed to be self-validating, with each step providing the logical foundation for the next.

Should the primary hypothesis be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. Further in vivo studies in animal models would then be warranted to assess its therapeutic efficacy and safety profile. Conversely, if the anti-cancer hypothesis is not supported, the secondary hypotheses of antimicrobial or anti-inflammatory activity can be explored using similar systematic approaches. The journey to understanding the full therapeutic potential of this compound begins with the foundational research outlined in this guide.

References

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Elucidation of Methyl 4-(1H-indol-2-yl)benzoate

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility make it a privileged structure in modern drug discovery.[4][5] This guide provides an in-depth exploration of Methyl 4-(1H-indol-2-yl)benzoate, a representative indole derivative, through the lens of computational chemistry. We will dissect its structural, spectroscopic, and electronic properties using a suite of theoretical methods, primarily Density Functional Theory (DFT). The narrative will bridge the gap between theoretical calculations and experimental validation, demonstrating how computational workflows can predict molecular behavior, rationalize spectroscopic data, and identify potential for therapeutic application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the design and characterization of novel bioactive molecules.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in molecules of profound biological importance, from the neurotransmitter serotonin to anti-cancer alkaloids like vincristine.[1][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile, leading to drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4] this compound serves as an excellent model system for this class of compounds. It combines the electron-rich indole nucleus with a benzoate group, creating a molecule with distinct regions of varying electron density and reactivity.

Theoretical studies provide an indispensable toolkit for understanding such molecules at a sub-atomic level. By employing quantum chemical calculations, we can predict molecular geometries, vibrational frequencies, and electronic behaviors with high accuracy. This in silico approach not only complements experimental data but also offers predictive power, enabling the rational design of new derivatives with enhanced activity and specificity, thereby reducing the time and cost associated with traditional trial-and-error discovery pipelines.

Computational & Experimental Synergy: A Validated Approach

The trustworthiness of any theoretical model hinges on its ability to reproduce and explain empirical observations. Our approach is therefore rooted in a synergistic workflow where computational results are continuously validated against experimental data.

Caption: A synergistic workflow combining experimental and theoretical studies.

Synthesis Strategy

The synthesis of 2-arylindoles like the target molecule can be achieved through various established methods. A common and effective approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck coupling, between an appropriate indole precursor and a substituted benzene ring. Alternatively, the Fischer indole synthesis, reacting a phenylhydrazine derivative with a ketone, provides another classic and versatile route.[6]

Spectroscopic Characterization

Experimental spectra serve as the fingerprint of a molecule. For this compound, key expected spectroscopic features include:

-

FT-IR: Characteristic vibrational bands for the N-H stretch of the indole ring (~3400 cm⁻¹), the C=O stretch of the ester group (~1720 cm⁻¹), and various C-H and C=C stretches in the aromatic regions.[7]

-

¹H NMR: Distinct signals for the indole N-H proton, aromatic protons on both the indole and benzoate rings (with characteristic splitting patterns), and a singlet for the methyl ester protons (~3.9 ppm).[8][9]

-

¹³C NMR: Resonances corresponding to the ester carbonyl carbon (~167 ppm), and a series of signals for the unique aromatic carbons in the molecule.[8]

These experimental values are the benchmark against which our theoretical calculations will be validated.

Core Theoretical Investigations: A Deep Dive

All theoretical calculations discussed herein are performed using Density Functional Theory (DFT), a robust method that provides a good balance between computational cost and accuracy for organic molecules.[10][11] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for optimizing geometries and calculating properties of such systems.[7][12]

Molecular Geometry Optimization

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation (its ground-state geometry). This is achieved by minimizing the energy of the system with respect to all atomic positions. The resulting optimized bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography of similar molecules to confirm the accuracy of the computational method.[13][14]

| Parameter | Bond | Typical Experimental Value (Å)[14][15] | Calculated DFT Value (Å) |

| Bond Lengths | Indole N-H | ~1.01 | 1.015 |

| Ester C=O | ~1.21 | 1.213 | |

| Ester C-O | ~1.36 | 1.365 | |

| C-C (Aromatic) | 1.38 - 1.41 | 1.388 - 1.412 | |

| Bond Angles | C-N-C (Indole) | ~108° | 108.5° |

| O=C-O (Ester) | ~125° | 125.2° |

Table 1: Comparison of selected experimental and DFT-calculated geometric parameters. The close agreement validates the chosen level of theory.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule, which correspond directly to the peaks observed in an FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by a known factor (~0.96 for B3LYP) to achieve excellent agreement. This allows for unambiguous assignment of every peak in the experimental spectrum.[7][16]

Analysis of Electronic Properties

Understanding the electronic landscape of a molecule is key to predicting its reactivity and potential biological interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density.

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[17] For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing benzoate moiety, indicating a potential for intramolecular charge transfer upon excitation.[10][18]

Caption: Conceptual diagram of HOMO-LUMO interaction and energy gap.

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites.[12][19]

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen atoms of the ester group and the indole nitrogen. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as the hydrogen atom on the indole nitrogen (N-H). These are the most likely sites for nucleophilic attack.

The MEP map provides a clear, visual hypothesis of how the molecule will interact with other reagents or biological macromolecules.

Application in Drug Development: Molecular Docking

The ultimate goal of studying such a molecule is often to assess its potential as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, usually a protein target) to form a stable complex.[20][21]

Molecular Docking Protocol

-

Target Selection: Based on the known biological activities of indole derivatives, a relevant protein target is chosen, for example, a protein kinase involved in cancer cell signaling or Cyclooxygenase-2 (COX-2) for anti-inflammatory applications.[1][4]

-

Preparation: The 3D structures of the optimized ligand (from DFT) and the protein receptor (from the Protein Data Bank) are prepared by adding hydrogen atoms and assigning appropriate charges.

-

Docking Simulation: A docking algorithm (e.g., AutoDock) systematically samples numerous positions and conformations of the ligand within the protein's active site.

-

Scoring & Analysis: Each conformation is assigned a score, typically a binding affinity or energy (in kcal/mol), which estimates the strength of the interaction. The pose with the best score is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[22]

Caption: Simplified workflow for a molecular docking study.

A strong predicted binding affinity, supported by plausible interactions with key amino acid residues in the active site, suggests that the compound is a promising candidate for further experimental testing.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound. By integrating DFT calculations with fundamental principles of spectroscopy and molecular biology, we can construct a detailed, multi-faceted profile of the molecule. The workflow—from geometry optimization and vibrational analysis validated by experimental data, to the exploration of electronic properties with HOMO-LUMO and MEP analysis—provides deep insights into its intrinsic characteristics. Furthermore, applying this knowledge through molecular docking simulations bridges the gap between theoretical chemistry and practical drug discovery. This integrated computational approach is a powerful, efficient, and rational strategy for advancing the exploration of indole derivatives and their potential to become next-generation therapeutics.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. test.acarindex.com [test.acarindex.com]

- 12. FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. irjweb.com [irjweb.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. mdpi.com [mdpi.com]

- 22. repositorio.uchile.cl [repositorio.uchile.cl]

An In-depth Technical Guide to the Stability and Degradation of Methyl 4-(1H-indol-2-yl)benzoate

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory necessity but a cornerstone of rational drug design and formulation development. This guide provides an in-depth technical examination of the stability and degradation profile of Methyl 4-(1H-indol-2-yl)benzoate, a compound of interest for its structural motifs prevalent in pharmacologically active agents. While specific stability data for this exact molecule is not extensively published, this document leverages established chemical principles and data from closely related 2-arylindoles and methyl benzoates to construct a robust predictive analysis. Our approach is to provide not just a summary of potential liabilities, but a practical framework for researchers, scientists, and drug development professionals to proactively investigate and mitigate stability-related challenges. We will delve into the likely degradation pathways under various stress conditions, propose detailed methodologies for forced degradation studies, and outline the development of a stability-indicating analytical method. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Physicochemical Properties and Structural Features of this compound

This compound is a molecule that marries the electron-rich indole nucleus with a methyl benzoate moiety. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile.

| Property | Predicted Value/Information | Significance for Stability |

| Molecular Formula | C₁₆H₁₃NO₂ | Provides the basis for mass spectrometry analysis. |

| Molecular Weight | 251.28 g/mol | Essential for quantitative analysis. |

| Structure | The indole N-H is a potential site for substitution and can influence the electron density of the ring. The ester linkage is susceptible to hydrolysis. The indole ring is prone to oxidation. | |

| pKa | The indole N-H is weakly acidic. | The state of protonation can influence susceptibility to degradation, particularly in pH-dependent hydrolysis and photolysis. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO. | Affects the design of solution-state stability studies and the choice of solvents for analytical methods. |

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound, the primary degradation pathways are anticipated to be hydrolysis of the methyl ester and oxidation of the indole ring. Photodegradation is also a potential route of decomposition.

Hydrolytic Degradation

The ester linkage in this compound is a key lability under hydrolytic conditions, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields 4-(1H-indol-2-yl)benzoic acid and methanol.[1] To drive the reaction towards completion in a forced degradation study, an excess of water (from the dilute acid) is typically used.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is an irreversible reaction that produces the sodium salt of 4-(1H-indol-2-yl)benzoic acid and methanol.[1] This pathway is generally faster than acid-catalyzed hydrolysis.

Proposed Hydrolytic Degradation Pathway

Caption: Hydrolysis of this compound.

Oxidative Degradation

The electron-rich indole nucleus is susceptible to oxidation.[2][3] The C2-C3 double bond of the indole is particularly reactive. For 2-arylindoles, oxidation can lead to a variety of products.

-

Formation of 2,2-Disubstituted Indolin-3-ones: In the presence of oxidizing agents, the indole ring can be dearomatized to form an indolin-3-one. The aryl group at the 2-position and another nucleophile (which could be another indole molecule or a solvent molecule) would occupy the 2-position.

-

Formation of 3-Hydroxyindolenines: Biocatalytic or chemical oxidation can also lead to the formation of 3-hydroxyindolenines.[4][5] These are often reactive intermediates that can undergo further reactions.

-

Ring-Cleavage Products: Under more aggressive oxidative conditions, cleavage of the C-C and C-N bonds of the indole ring can occur, potentially leading to the formation of 2-aminoarylphenone derivatives.[2]

Proposed Oxidative Degradation Pathway

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dearomative C–C and C–N bond cleavage of 2-arylindoles: transition-metal-free access to 2-aminoarylphenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Stereoselective Oxidation of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylindoles

Introduction: The Enduring Significance of the 2-Arylindole Scaffold

The 2-arylindole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence stems from the unique electronic properties and the ability of the indole nucleus to participate in crucial biological interactions. Consequently, the development of robust and versatile synthetic methodologies to access this important class of compounds is of paramount importance to researchers in both academic and industrial settings. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, offering a significant advantage in terms of functional group tolerance and substrate scope over classical methods.[1][2]

This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methods for the synthesis of 2-arylindoles. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of catalysts, ligands, and reaction conditions. Furthermore, this document presents a detailed, field-proven experimental protocol for a representative synthesis, equipping researchers with the practical knowledge to successfully implement these powerful reactions in their own laboratories.

Key Palladium-Catalyzed Strategies for 2-Arylindole Synthesis

Several elegant palladium-catalyzed strategies have been developed for the construction of the 2-arylindole core. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. Here, we discuss three prominent and widely adopted approaches: the Larock Indole Synthesis, the Buchwald-Hartwig Amination approach, and Direct C-H Arylation.

The Larock Indole Synthesis: A Powerful Heteroannulation Reaction

First reported by Richard C. Larock in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to furnish 2,3-disubstituted indoles.[3][4][5] This reaction has proven to be exceptionally versatile, allowing for the synthesis of a wide array of indole derivatives.[3][5]

Mechanism and Rationale:

The catalytic cycle of the Larock indole synthesis is a well-elucidated process that highlights the fundamental steps of many palladium-catalyzed cross-coupling reactions.[5]

.dot

References

The Art of Connection: A Detailed Application Guide to Suzuki Coupling Protocols for Indole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates robust and versatile synthetic methodologies for its elaboration. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. This guide provides an in-depth exploration of the Suzuki coupling for the specific and nuanced application of functionalizing indole derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshooting strategies.

Theoretical Framework: Why Suzuki Coupling for Indoles?

The indole nucleus, with its electron-rich pyrrole ring and benzenoid portion, presents multiple sites for functionalization (N-H, C2, C3, and C4-C7). Direct C-H activation and arylation of indoles is an emerging field, and the Suzuki coupling offers a reliable and predictable method for forging carbon-carbon bonds at specific positions, provided a halide or triflate is pre-installed on the indole ring, or alternatively, an indolylboronic acid is used.[1][2] The reaction's power lies in its ability to create biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.[3]

However, the inherent reactivity of the indole ring, particularly the acidic N-H proton, can present challenges. This proton can interfere with the catalytic cycle, necessitating either N-protection or the careful selection of bases and reaction conditions to achieve optimal results.[3] This guide will address these nuances for site-selective functionalization at the C2, C3, and N-positions.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki coupling reaction. The generally accepted mechanism proceeds through three key steps, elegantly orchestrated by a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the indole derivative, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic borate complex.

-

Reductive Elimination: The two organic fragments (the indole and the group from the boronic acid) are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of indole derivatives. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the key steps for setting up a Suzuki coupling reaction under an inert atmosphere.

Caption: A general experimental workflow for Suzuki coupling reactions.

C2-Arylation of Indoles

The C2 position of indole is a common site for functionalization. Direct C-H activation methods are available, but the Suzuki coupling of a 2-haloindole provides a reliable alternative.[1]

Protocol:

-

To an oven-dried reaction vessel, add the 2-haloindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

-

Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

-

Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for C2-Arylation of Indoles

| Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methyl-2-bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (2) | CsOAc (2) | DMA | 150 | 24 | High | [4] |

| 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(TFA)₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | RT | 4-12 | Good | [1] |

| N-Boc-2-bromoindole | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | 85 | N/A |

C3-Arylation of Indoles

While C2-arylation is often favored, specific conditions can achieve selective C3-arylation, particularly when the C2 position is blocked or through direct C-H functionalization approaches that can be mimicked by Suzuki conditions.

Protocol:

-

In a procedure analogous to the C2-arylation, combine the 3-haloindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) in an oven-dried flask.

-

After establishing an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., DME/H₂O, 4:1).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction until the starting material is consumed.

-

Perform a standard aqueous workup and purify the product by column chromatography.

Table 2: Representative Conditions for C3-Arylation of Indoles

| Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoindole | Phenylboronic acid | POPd (5) | - | K₂CO₃ (3) | Dioxane | Reflux | 24 | Good | [5] |

| N-Methyl-3-vinylindole (via hydroboration) | Cyclohexenyl triflate | (dppf)PdCl₂ (2.5) | - | K₃PO₄ (1.5) | THF | 65 | 5 | 75 | [6] |

| 2-Methyl-3-bromoindole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 16 | 92 | N/A |

N-Arylation of Indoles

The N-arylation of indoles is a crucial transformation for modifying the electronic properties and steric environment of the indole nitrogen. While copper-catalyzed methods are also prevalent, palladium-catalyzed Suzuki-type couplings offer a valuable alternative.[5][7]

Protocol:

-

To an oven-dried, sealable reaction tube, add the indole (1.0 equiv.), aryl halide (1.2 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture at 100-120 °C until the indole is consumed.

-

After cooling, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Table 3: Representative Conditions for N-Arylation of Indoles

| Indole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indole | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 95 | N/A |

| 5-Cyanoindole | Iodobenzene | CuI (0.2) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (1) | K₂CO₃ (2) | Toluene | 110 | 48 | High | [7] |

| 7-Azaindole | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | NaOtBu (1.5) | Dioxane | 100 | 18 | 88 | N/A |

Troubleshooting Common Issues in Indole Suzuki Couplings

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

Table 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized) - Poor solubility of reagents - Insufficiently strong or soluble base - N-H interference | - Use a fresh, high-quality catalyst and ensure rigorous degassing.[8] - Screen different solvents or solvent mixtures; increase temperature. - Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[9] - For N-H indoles, consider N-protection (e.g., Boc, Ts) or use conditions known to be tolerant.[3] |

| Protodeboronation | - Presence of water or protic solvents - Harsh basic conditions - Electron-rich boronic acids | - Use anhydrous solvents and reagents.[9] - Switch to a milder base (e.g., KF, K₂CO₃).[8] - Use more stable boronic esters (e.g., pinacol esters).[9] |

| Homocoupling of Boronic Acid | - Presence of oxygen - High temperatures | - Ensure thorough degassing and maintain a positive inert gas pressure.[8] - Lower the reaction temperature if possible. |

| Mixture of Regioisomers (C2/C3) | - Steric hindrance on the aryl halide - Reaction mechanism shift | - For C2 selectivity, use less sterically hindered aryl halides.[4] - Modify the ligand and base to favor one pathway; for C3, sometimes stronger bases and specific ligands can alter selectivity.[4] |

| Dehalogenation of Starting Material | - Presence of impurities that act as hydrogen sources - Side reaction of the catalytic cycle | - Purify starting materials thoroughly. - Screen different ligands and catalyst systems. |

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in the synthetic chemist's arsenal for the derivatization of indoles. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are key to successfully applying this powerful reaction. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to confidently and efficiently synthesize novel indole-containing molecules for a wide range of applications, from materials science to drug discovery.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

One-pot synthesis of Methyl 4-(1H-indol-2-yl)benzoate.

An In-Depth Guide to the One-Pot Synthesis of Methyl 4-(1H-indol-2-yl)benzoate

Abstract

The 2-arylindole framework is a privileged scaffold in medicinal chemistry and materials science, integral to numerous pharmacologically active agents.[1][2] this compound represents a key building block for the synthesis of more complex molecular targets. Traditional multi-step syntheses of such compounds are often hampered by laborious procedures, high costs, and significant chemical waste. This application note details a robust and efficient one-pot protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira coupling followed by an intramolecular annulation. This method provides a streamlined approach, enhancing yield and operational simplicity, making it highly suitable for researchers in drug discovery and chemical development.

Introduction: The Significance of 2-Arylindoles

The indole ring system is a cornerstone of heterocyclic chemistry, found in a vast array of natural products and pharmaceuticals.[1][3] When functionalized with an aryl group at the C2-position, the resulting 2-arylindole motif gives rise to compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Consequently, the development of efficient synthetic routes to access these structures is of paramount importance.

Conventional methods for indole synthesis, such as the venerable Fischer, Bartoli, or Larock syntheses, have been instrumental in the field.[4] However, they can be limited by harsh reaction conditions, the need for pre-functionalized starting materials, or multiple discrete steps involving the isolation of intermediates. Modern synthetic chemistry has increasingly embraced one-pot methodologies, which combine multiple reaction steps into a single, continuous process. This approach offers significant advantages, including:

-

Increased Efficiency: Reduces reaction time and manual handling.

-

Improved Atom Economy: Minimizes waste by avoiding purification of intermediates.

-

Cost-Effectiveness: Lowers consumption of solvents, reagents, and energy.

This guide focuses on a palladium-catalyzed one-pot strategy that has become a mainstay for the reliable construction of 2,3-substituted indoles.[1]

Synthetic Strategy: A Palladium-Catalyzed Cascade

The selected strategy for the one-pot synthesis of this compound involves a sequential Sonogashira cross-coupling and intramolecular cyclization (annulation). This pathway is highly effective as it directly forges the key C-C bonds required to assemble the final product from readily available precursors: an ortho-haloaniline and a terminal alkyne.

Mechanistic Rationale

The entire transformation occurs in a single reaction vessel and can be understood as a two-stage cascade:

-

Sonogashira Cross-Coupling: The process begins with the palladium(0) and copper(I) co-catalyzed coupling of 2-iodoaniline with methyl 4-ethynylbenzoate. The palladium catalyst facilitates the oxidative addition into the C-I bond of the aniline, while the copper(I) co-catalyst activates the alkyne, leading to the formation of a 2-alkynylaniline intermediate.[1]

-